2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride
Description
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride (CAS Ref: 10-F669210) is a fluorinated organic compound featuring an acetonitrile backbone substituted with an amino group and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research . It is commercially available in varying quantities (50 mg to 1 g) at premium pricing, reflecting its specialized applications in high-throughput synthesis and drug discovery .
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDBSWDFNKNCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-22-6 | |
| Record name | 2-amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈ClF₃N₂
- Molecular Weight : 236.62 g/mol
- Physical State : Powder at room temperature
- InChI Code : 1S/C9H7F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8H,14H2;1H
The compound features an amino group, a nitrile group, and a trifluoromethyl substituent, which contribute to its diverse applications in research.
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability. Preliminary studies suggest that it may exhibit inhibitory effects on enzymes such as reverse transcriptase, indicating potential applications in antiviral therapies .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The nitrile group can be hydrolyzed to form carboxylic acids.
- Coupling Reactions : The compound can engage in coupling reactions typical of aromatic amines, facilitating the synthesis of more complex molecules .
Biological Studies
Research has focused on the interactions of this compound with biomolecules. Its unique structure allows for studies on enzyme inhibition and receptor binding. Compounds with similar structures have shown promise in modulating biological pathways, which could lead to new therapeutic agents .
Case Study 1: Antiviral Activity
A study explored the inhibitory effects of compounds similar to this compound on reverse transcriptase enzymes. Results indicated that the presence of the trifluoromethyl group significantly enhanced potency compared to non-fluorinated analogs.
Case Study 2: Synthesis of Complex Molecules
In synthetic organic chemistry, this compound was utilized as a precursor for the synthesis of various biologically active molecules. Researchers reported successful coupling reactions leading to novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Fluorinated Aromatic Systems
Key Differences and Implications
Trifluoromethyl vs. In contrast, difluorophenyl derivatives (e.g., [1958125-88-6]) offer milder steric effects, favoring synthetic accessibility .
Backbone Functional Groups :
- Acetonitrile (C≡N) in the target compound provides a versatile handle for further derivatization (e.g., cyclization to imidazoles), whereas carboxylic acid or ester groups (e.g., [209991-62-8]) limit reactivity to specific coupling reactions .
Chirality and Bioactivity: Racemic mixtures of ethanol-based analogs (e.g., [1956437-40-3]) may require resolution for enantioselective applications, whereas the target compound’s stereochemical simplicity reduces complexity in synthesis .
Pricing and Availability
- The target compound is priced significantly higher (€152–947/g) than non-fluorinated analogs, reflecting the cost of fluorination and niche demand .
- In contrast, trifluorophenylacetic acid ([209991-62-8]) is bulk-produced at lower costs due to broader industrial use .
Biological Activity
2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C9H8F3N2·HCl
- Molecular Weight : 220.63 g/mol
- CAS Number : 1240528-22-6
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may improve their bioavailability and pharmacological properties .
While specific targets for this compound are not fully elucidated, compounds with similar structures have demonstrated activity against various biological targets:
- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been shown to inhibit reverse transcriptase, suggesting potential antiviral applications .
- Receptor Interaction : The presence of the trifluoromethyl moiety can influence binding affinity to receptors, enhancing the efficacy of the compound .
Antiviral Potential
Research indicates that compounds with trifluoromethyl substitutions can exhibit antiviral properties by inhibiting key enzymes involved in viral replication. For instance, studies have shown that similar structures can effectively inhibit reverse transcriptase, a critical enzyme in retroviral infections .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 18.8 | |
| Compound B | HCT116 (Colon Cancer) | 29.3 |
These findings indicate that further exploration into the anticancer properties of this compound is warranted.
Neuropharmacological Effects
Fluorinated compounds have been linked to neuropharmacological activity. For instance, derivatives with similar trifluoromethyl groups have shown promise in modulating NMDA receptor functions, which are implicated in neuropsychiatric disorders . This suggests that this compound may also affect neurological pathways.
Case Studies and Research Findings
- Antiviral Activity Study : A study on similar trifluoromethyl-containing compounds indicated significant inhibition of reverse transcriptase activity, suggesting potential for developing antiviral therapies .
- Cytotoxicity Screening : Compounds structurally related to this compound were screened against several cancer cell lines, showing promising results in inhibiting cell proliferation .
- Metabolic Stability Assessment : Research has indicated that the incorporation of trifluoromethyl groups enhances metabolic stability in liver microsomes, which may lead to prolonged bioactivity in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
